molecular formula C13H26N2S B14503319 N-(4-Methylpentyl)azepane-1-carbothioamide CAS No. 64919-32-0

N-(4-Methylpentyl)azepane-1-carbothioamide

Cat. No.: B14503319
CAS No.: 64919-32-0
M. Wt: 242.43 g/mol
InChI Key: PHJOJYBKVORISA-UHFFFAOYSA-N
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Description

N-(4-Methylpentyl)azepane-1-carbothioamide is a chemical compound with the molecular formula C13H26N2S and a molecular weight of 242.424 g/mol It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylpentyl)azepane-1-carbothioamide typically involves the reaction of azepane derivatives with appropriate alkylating agents and thiocarbonyl compounds. One common method includes the reaction of hexahydroazepine with 4-methylpentyl isothiocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylpentyl)azepane-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

N-(4-Methylpentyl)azepane-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Methylpentyl)azepane-1-carbothioamide involves its interaction with specific molecular targets and pathways. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Methylpentyl)azepane-1-carbothioamide can be compared with other similar compounds, such as:

  • N-(4-Fluorophenyl)diazinane-1-carbothioamide
  • N-(4-Chlorophenyl)diazocane-1-carbothioamide
  • N-(4-Bromophenyl)diazinane-1-carbothioamide

These compounds share the azepane or diazinane core structure but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

CAS No.

64919-32-0

Molecular Formula

C13H26N2S

Molecular Weight

242.43 g/mol

IUPAC Name

N-(4-methylpentyl)azepane-1-carbothioamide

InChI

InChI=1S/C13H26N2S/c1-12(2)8-7-9-14-13(16)15-10-5-3-4-6-11-15/h12H,3-11H2,1-2H3,(H,14,16)

InChI Key

PHJOJYBKVORISA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCNC(=S)N1CCCCCC1

Origin of Product

United States

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